Home > Products > Screening Compounds P1367 > E3 ligase Ligand-Linker Conjugates 12
E3 ligase Ligand-Linker Conjugates 12 -

E3 ligase Ligand-Linker Conjugates 12

Catalog Number: EVT-255448
CAS Number:
Molecular Formula: C30H43N7O7S
Molecular Weight: 645.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E3 ligase Ligand-Linker Conjugates 12 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.
Overview

E3 ligase Ligand-Linker Conjugates 12 is a specialized compound utilized in the field of targeted protein degradation, particularly within the context of proteolysis-targeting chimeras technology. This compound incorporates a ligand for E3 ubiquitin ligase, specifically based on the (S,R,S)-AHPC structure, and is linked to a polyethylene glycol unit, facilitating its role in recruiting target proteins for degradation via the ubiquitin-proteasome system. It is cataloged under CAS number 1797406-80-4 and is primarily used for research purposes, particularly in studying protein interactions and degradation pathways.

Source

The synthesis and application of E3 ligase Ligand-Linker Conjugates 12 are detailed in patent WO/2016/146985A1, which outlines its structure and functional roles in PROTAC technology. The compound has been referenced in various academic articles that discuss the optimization and application of E3 ligase ligands in therapeutic settings, emphasizing its significance in advancing drug discovery and development .

Classification

E3 ligase Ligand-Linker Conjugates 12 falls under the category of small molecule compounds designed for targeted protein degradation. It serves as an important tool in biochemical research aimed at manipulating cellular protein levels through ubiquitination and subsequent proteasomal degradation.

Synthesis Analysis

Methods

The synthesis of E3 ligase Ligand-Linker Conjugates 12 involves several key steps:

  1. Ligand Preparation: The (S,R,S)-AHPC-based ligand is synthesized through established organic synthesis techniques, ensuring high purity and specificity for E3 ligase binding.
  2. Linker Attachment: A three-unit polyethylene glycol linker is covalently attached to the ligand. This linker enhances solubility and facilitates the formation of ternary complexes with target proteins and E3 ligases.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to ensure that it meets the required quality standards for research applications.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

E3 ligase Ligand-Linker Conjugates 12 features a unique molecular architecture consisting of:

  • E3 Ligase Ligand: Based on (S,R,S)-AHPC, which provides specificity for ubiquitin ligase interaction.
  • Linker: A three-unit polyethylene glycol chain that enhances solubility and flexibility.

Data

The molecular weight of E3 ligase Ligand-Linker Conjugates 12 is approximately 400 Da, with a specific structural formula that allows for effective binding to E3 ligases while maintaining adequate solubility in biological environments .

Chemical Reactions Analysis

Reactions

E3 ligase Ligand-Linker Conjugates 12 participates in several critical reactions:

  1. Ubiquitination: Upon binding to an E3 ligase, it facilitates the transfer of ubiquitin moieties from an E2 conjugating enzyme to a substrate protein.
  2. Degradation Pathway: The ubiquitinated substrate is recognized by the proteasome, leading to its degradation.

Technical Details

The mechanism involves forming a ternary complex between the ligand-linker conjugate, the target protein, and the E3 ligase. This complex formation is crucial for efficient ubiquitination and subsequent proteolytic activity .

Mechanism of Action

Process

The action mechanism of E3 ligase Ligand-Linker Conjugates 12 can be described as follows:

  1. Complex Formation: The ligand binds to both the target protein and the E3 ligase, forming a stable ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin from an E2 enzyme to lysine residues on the target protein.
  3. Proteasomal Degradation: The polyubiquitinated target protein is then directed to the proteasome for degradation.

Data

This catalytic process allows for multiple rounds of substrate degradation using a single molecule of E3 ligase Ligand-Linker Conjugates 12, significantly enhancing its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

Relevant data indicate that this compound exhibits favorable properties for use in biological assays aimed at studying protein degradation mechanisms .

Applications

E3 ligase Ligand-Linker Conjugates 12 has significant scientific uses, particularly in:

  • Drug Discovery: As a tool for developing novel therapeutics targeting specific proteins involved in diseases such as cancer.
  • Biochemical Research: To study protein interactions, stability, and degradation pathways within cells.
  • Therapeutic Development: Its application in PROTAC technology enables targeted degradation of disease-related proteins, offering new avenues for treatment strategies against various conditions .
Introduction to PROTAC Technology and E3 Ligase Recruitment

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality enabling targeted degradation of disease-associated proteins. These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase-binding ligand, and a chemical linker that connects them. PROTACs exploit cellular ubiquitination machinery to induce proteasomal degradation of proteins previously considered "undruggable" by traditional inhibitors. The E3 ligase ligand-linker conjugate forms the core structural and functional unit responsible for recruiting the ubiquitin machinery, making its optimization critical for PROTAC efficacy [1] [9].

Mechanistic Foundations of Targeted Protein Degradation

Role of the Ubiquitin-Proteasome System in Cellular Homeostasis

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated intracellular protein degradation in eukaryotic cells. This cascade involves three key enzymes:

  • E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner.
  • E2 (Ubiquitin-conjugating enzyme): Accepts activated ubiquitin from E1.
  • E3 (Ubiquitin ligase): Recognizes specific substrates and catalyzes ubiquitin transfer from E2 to target proteins.

E3 ligases confer substrate specificity, with over 600 human E3s identified. Polyubiquitination via K48-linked ubiquitin chains serves as the canonical signal for proteasomal recognition and degradation. The 26S proteasome then unfolds and hydrolyzes ubiquitinated substrates into small peptides, recycling ubiquitin molecules. This system maintains proteostasis by eliminating misfolded, damaged, or dysregulated proteins [2] [6] [9].

Ternary Complex Formation in PROTAC-Mediated Ubiquitination

PROTACs function by inducing a productive ternary complex (POI-PROTAC-E3 ligase) that brings the target protein into proximity with the E3 ubiquitin ligase. This spatial positioning enables:

  • Ubiquitin Transfer: The E2-loaded ubiquitin is transferred to lysine residues on the target protein.
  • Polyubiquitination: Successive ubiquitin molecules form K48-linked chains.
  • Proteasomal Recognition: Polyubiquitinated proteins are recognized by proteasomal receptors (e.g., Rpn10/S5a).
  • Catalytic Degradation: The proteasome degrades the target while recycling ubiquitin and the PROTAC.

Table 1: Characteristics of Productive Ternary Complexes

ParameterImpact on DegradationExperimental Evidence
Binding AffinityCooperativity (positive/negative) influences complex stabilitySPR/ITC measurements of ternary complex KD values [3]
Linker LengthOptimal distance (10-15Å) enables simultaneous engagement of both binding pocketsCryo-EM structures of PROTAC-E3-POI complexes [10]
OrientationSpatial alignment of lysine residues relative to E2-ubiquitin active siteSite-specific ubiquitin mapping studies [5]
Lysine AccessibilitySurface-exposed lysines near PROTAC binding site enhance ubiquitination efficiencyLysine mutagenesis screens [7]

The catalytic nature of PROTACs allows substoichiometric degradation, with one PROTAC molecule facilitating multiple degradation cycles [3] [5] [10].

E3 Ubiquitin Ligases as Critical Components of PROTAC Design

Cereblon (CRBN) as a Primary E3 Ligase for PROTACs

CRBN (Cereblon) is a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. Its prominence in PROTAC design stems from:

  • Small-Molecule Ligands: Immunomodulatory imide drugs (IMiDs: thalidomide, lenalidomide, pomalidomide) bind CRBN with high affinity (KD = 1-10 µM).
  • Structural Plasticity: The tri-tryptophan pocket (Trp380, Trp386, Trp400) accommodates diverse glutarimide derivatives.
  • Ligand Optimization: Phthalimide modifications (e.g., C4-amine functionalization in pomalidomide derivatives) enable linker attachment without disrupting CRBN binding [1] [8].

CRBN-based PROTACs (e.g., dBET1, ARV-825) demonstrate potent degradation across multiple targets (BRD4, IKZF1/3) at low nM concentrations. The solvent-exposed phthalimide ring serves as the primary exit vector for linker conjugation, enabling modular PROTAC assembly [1] [6] [8].

Table 2: Clinically Utilized E3 Ligases in PROTAC Design

E3 LigaseLigandLigand StructureLinker Attachment SiteKey AdvantagesLimitations
CRBNPomalidomideGlutarimide-phthalimideC4-position of phthalimideHigh cell permeability; Diverse substrate range; Clinical validationTeratogenicity risks; Neo-substrate induction (e.g., SALL4)
VHLVH032/VH101Hydroxyproline-based peptidomimeticLeft-hand side capping groupDeep pocket enables high-affinity ligands (KD <100 nM)Polar ligands may limit blood-brain barrier penetration
IAPLCL161 (Smac mimetics)Bivalent AVPI peptide mimeticN-terminus of alanine mimicApoptosis induction in cancer cellsOff-target inflammatory effects
MDM2Nutlin-3acis-Imidazoline scaffoldCentral phenyl ringp53 activation in p53-wildtype cancersHematological toxicity

Comparative Analysis of E3 Ligase Utilization: CRBN, VHL, IAP, and MDM2

CRBN vs. VHL:

  • Expression: CRBN is ubiquitous, while VHL shows tissue-specific expression (e.g., renal).
  • Ligand Affinity: VHL ligands (e.g., VH032) exhibit higher binding affinity (IC50 = 0.54 µM) than CRBN ligands (pomalidomide KD = 5 µM) [3] [6].
  • PROTAC Performance: CRBN-based PROTACs often show superior degradation kinetics for nuclear targets, while VHL-based PROTACs may excel in cytoplasmic degradation [7].

IAP (cIAP1/2) and MDM2:

  • IAP Ligands: Smac mimetics (e.g., LCL161) antagonize anti-apoptotic proteins but may trigger NF-κB activation.
  • MDM2 Ligands: Nutlin derivatives stabilize p53 but exhibit on-target hematological toxicity.
  • Utilization: Less common than CRBN/VHL due to narrower tissue distribution and complex biological effects [2] [4].

E3 ligase selection is guided by:

  • Tissue-Specific Expression: Brain-penetrant PROTACs may favor CRBN over VHL.
  • Resistance Profiles: CRBN downregulation is observed in multiple myeloma resistance.
  • Ligand Developability: CRBN/VHL ligands offer superior linker conjugation chemistry [7] [8].

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 12

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C30H43N7O7S

Molecular Weight

645.8 g/mol

InChI

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1

InChI Key

MZOMHQGOVGODTD-ONBPZOJHSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.